molecular formula C8H8N2O B1437746 7-Methyl-1H-indazol-4-ol CAS No. 858227-44-8

7-Methyl-1H-indazol-4-ol

Cat. No. B1437746
CAS RN: 858227-44-8
M. Wt: 148.16 g/mol
InChI Key: AADSPRCRWDQADA-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazol-4-ol is a derivative of indazole . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a subject of extensive research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .

Scientific Research Applications

Corrosion Inhibition

  • Use in Corrosion Inhibition: Derivatives of 7-Methyl-1H-indazol-4-ol, such as 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP) and 7-isopropyl-4-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole (PMP), have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential of these compounds as eco-friendly corrosion inhibitors in industrial acidizing processes (Ansari et al., 2015).

Synthesis and Characterization

  • Synthesis and Microbial Activity: Indazoles structurally related to 7-Methyl-1H-indazol-4-ol have been synthesized and characterized, demonstrating in vitro activity against various microorganisms. This underscores the significance of these compounds in medicinal chemistry and their potential as therapeutic agents (Morgan et al., 1971).

Catalysis

  • Optically Active Ligands for Asymmetric Catalysis: Derivatives of 7-Methyl-1H-indazol-4-ol have been used to create optically active ligands for asymmetric allylic alkylation reactions in palladium catalysis. This application in organic synthesis underscores the versatility of indazole derivatives in fine chemical synthesis (Bovens et al., 1993).

Crystallography and Inhibition

  • Crystal Structure and Inhibition of Nitric Oxide Synthase: The crystal structure of 7-methoxy-1H-indazole, a derivative of 7-Methyl-1H-indazol-4-ol, has been determined. This compound serves as an inhibitor of neuronal nitric oxide synthase, which is critical in understanding its interaction with biological targets (Sopková-de Oliveira Santos et al., 2002).

Nuclear Magnetic Resonance

  • NMR Analysis: Studies on the methylation of indazoles, including 7-Methyl-1H-indazol-4-ol, provide insight into the electron density and aromatic character of these compounds, as determined through nuclear magnetic resonance (NMR) spectroscopy. Such studies are vital in understanding the electronic properties of indazoles (Palmer et al., 1975).

Mechanism of Action

While the specific mechanism of action for 7-Methyl-1H-indazol-4-ol is not mentioned in the retrieved papers, indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Safety and Hazards

The safety data sheet for a similar compound, (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

7-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7(11)6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADSPRCRWDQADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694593
Record name 7-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858227-44-8
Record name 7-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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